N-(2,3-Difluorobenzyl)hydroxylamine
Description
N-(2,3-Difluorobenzyl)hydroxylamine is a fluorinated hydroxylamine derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 3-positions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of protease inhibitors and other bioactive molecules. For example, it is employed in reductive amination reactions to synthesize pyrrolidine-based compounds, such as (R)-1-(N-(2,3-difluorobenzyl)-3-isobutoxy-3-oxopropanamide)-2-methylpyrrolidine-2-carboxylic acid methyl ester, which has shown relevance in enzyme inhibition studies . The fluorine substituents enhance lipophilicity and metabolic stability, making the compound advantageous in drug design .
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7F2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-3,10-11H,4H2 |
InChI Key |
SJLVAHSYASYWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNO |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Hydroxylamine Hydrochloride
A common approach involves reacting 2,3-difluorobenzyl halide with hydroxylamine hydrochloride in the presence of a base to liberate free hydroxylamine, which then displaces the halide.
- Reaction conditions:
- Solvent: Often aqueous or mixed organic solvents such as acetonitrile or DMF
- Base: Sodium hydroxide or sodium bicarbonate to neutralize HCl and generate free NH2OH
- Temperature: Moderate heating (e.g., 60–90°C) to drive the reaction to completion
- Example: Hydroxylamine hydrochloride (NH2OH·HCl) is dissolved in 10% NaOH solution and stirred for 15 minutes to generate free hydroxylamine. This solution is then added to a reaction vessel containing 2,3-difluorobenzyl bromide in acetonitrile, heated at 80–90°C for 1 hour until the starting material is consumed.
Use of O-(Trimethylsilyl)hydroxylamine and Borane Complex
Another method involves the use of O-(trimethylsilyl)hydroxylamine as a hydroxylamine equivalent, combined with trimethylsilyl chloride and a borane/triethylamine complex to facilitate the substitution and reduction steps.
- Procedure:
- O-(trimethylsilyl)hydroxylamine, trimethylsilyl chloride, and borane/triethylamine complex are combined with the difluorobenzyl substrate.
- The reaction is allowed to proceed under controlled conditions, followed by purification via flash column chromatography.
- Yields: Reported yields for related difluorobenzyl hydroxylamine derivatives range from approximately 45% to 55%.
Fluorination and Nucleophilic Substitution in One-Pot Processes
Some patented methods describe the use of fluorodichloromethane as a fluorinating agent in the presence of acid-binding agents and nucleophilic substitution steps in organic solvents like DMF.
- Key features:
- Acid-binding agents (e.g., sodium hydroxide) are added in batches during the reaction.
- Reaction temperatures are maintained between 60–120°C.
- The reaction mixture is worked up by extraction, washing, drying, and chromatographic purification to isolate the product.
- Yield: Approximately 48% isolated yield with high purity (HPLC purity ~98%) was reported for similar difluorinated benzyl derivatives.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, DMF, Ethyl acetate | Choice affects solubility and rate |
| Base | NaOH, NaHCO3 | Neutralizes HCl, liberates NH2OH |
| Temperature | 60–90°C (nucleophilic substitution) | Higher temperatures accelerate reaction |
| Reaction Time | 1–6 hours | Monitored by HPLC or NMR |
| Purification | Filtration, extraction, silica gel chromatography | Essential for high purity |
| Yield | 45–96% depending on method | Higher yields with optimized conditions |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): 1H, 13C, and 19F NMR spectra confirm the substitution pattern and purity of the product. For example, aromatic protons appear between 7.0–7.5 ppm, and fluorine atoms show characteristic signals in 19F NMR around -109 to -112 ppm.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight corresponding to this compound.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, with typical purities >95% achieved.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Hydroxylamine hydrochloride + benzyl halide | NaOH base, acetonitrile, 80–90°C, 1 hr | 45–60 | >95 | Common, straightforward method |
| O-(Trimethylsilyl)hydroxylamine + borane/TEA complex | Flash chromatography purification, moderate heating | 46–55 | >95 | Useful for sensitive substrates |
| Fluorodichloromethane fluorination + nucleophilic substitution | DMF, NaOH added in batches, 60–120°C, 5–6 hr | ~48 | 98 | One-pot fluorination and substitution |
Expert Notes
- The choice of base and solvent critically influences the reaction rate and selectivity.
- Temperature control is essential to avoid side reactions, especially with fluorinated substrates.
- Use of protected hydroxylamine derivatives (e.g., O-(trimethylsilyl)hydroxylamine) can improve yields and reduce impurities.
- Purification by silica gel chromatography is often necessary to achieve high purity required for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Benzyl derivatives with various functional groups.
Scientific Research Applications
N-(2,3-Difluorobenzyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-Difluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Analogues in Binding Affinity
Table 1: Comparison of Binding Energies and Structural Features
Key Observations :
- The bis-hydroxylamine derivatives (Compounds 1 and 2) exhibit higher binding affinities (up to -8.7 kcal/mol) compared to this compound, likely due to their extended conjugation and benzoisothiazol core, which enhances interactions with biological targets .
- This compound lacks direct binding data but serves as a precursor in synthesizing molecules with demonstrated enzyme inhibitory activity, such as Cathepsin S (CatS) inhibitors .
Functional Analogues in Enzyme Inhibition
Table 2: Enzyme Inhibitors with Fluorinated Benzyl Groups
Key Observations :
- Compound 29 (sulfonyl-based) demonstrates direct CatS inhibition, whereas this compound derivatives are precursors for inhibitors targeting related enzymes like CatC .
- Hydroxamic acids (e.g., gamma-glutamylhydroxamic acid) require metal ions and ATP for synthesis, highlighting a mechanistic contrast with hydroxylamines, which participate in reductive amination without such cofactors .
Stability and Reactivity Comparisons
Key Observations :
- This compound’s reactivity enables its use in complex syntheses, whereas secondary amines with similar substitution patterns face stability challenges, leading to discontinuation in commercial catalogs .
- Bis-hydroxylamines exhibit superior stability due to aromatic conjugation, underscoring the importance of structural design in optimizing drug-like properties .
Biological Activity
N-(2,3-Difluorobenzyl)hydroxylamine is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a hydroxylamine functional group attached to a benzyl moiety that contains two fluorine atoms at the 2 and 3 positions. The molecular formula is , with a molecular weight of approximately 174.16 g/mol. The presence of fluorine atoms is significant as it can enhance the compound's biological activity by improving binding affinity and stability compared to non-fluorinated analogs.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been investigated for its efficacy against various Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair .
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for this compound against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Bacillus anthracis | 4 |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus anthracis.
Enzyme Inhibition
This compound has also been studied as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune regulation and cancer progression. Inhibition of IDO1 can potentially enhance immune responses against tumors by preventing the degradation of tryptophan into kynurenine, which suppresses T-cell activity.
Inhibition Assays
In vitro assays demonstrated that this compound effectively inhibits IDO1 with an IC50 value in the low micromolar range. This positions it as a promising candidate for further development in cancer immunotherapy.
Case Studies
- Antibacterial Efficacy : A study conducted on a library of N-hydroxylamine derivatives found that compounds similar to this compound showed broad-spectrum antibacterial effects. The study highlighted its potential as a new class of antimicrobial agents against drug-resistant bacteria .
- Cancer Therapy : Research into IDO1 inhibitors has identified this compound as a lead compound due to its favorable binding characteristics and biological activity. Preclinical models indicated enhanced anti-tumor immunity when combined with checkpoint inhibitors.
Q & A
Advanced Research Questions
Q. How do contradictory data on metabolite formation (e.g., o-aminophenol vs. o-nitroso derivatives) arise in microsomal studies, and how should researchers address them?
- Methodological Answer : Contradictions may stem from species-specific CYP expression (e.g., higher reductive activity in rat vs. oxidative in rabbit microsomes) or pH-dependent non-enzymatic degradation. Resolve by:
- Conducting parallel incubations with/without NADPH to distinguish enzymatic vs. spontaneous pathways.
- Using CYP isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to partition metabolic contributions.
- Validating findings with isotopically labeled analogs to track metabolite origins .
Q. What strategies mitigate genotoxicity risks associated with N-(2,3-Difluorobenzyl)hydroxylamine-derived reactive intermediates?
- Methodological Answer : Screen for DNA adduct formation using P-postlabeling assays. Modify the benzyl group’s fluorine substitution pattern (e.g., para vs. ortho positions) to reduce electrophilic nitroso intermediate stability. Incorporate stabilizing moieties (e.g., spirocyclic groups) to limit reactive metabolite generation, as seen in related diazaspiro derivatives .
Q. How can researchers resolve discrepancies in plasma protein binding (PPB) data for acidic analogs of this compound to optimize pharmacokinetic profiles?
- Methodological Answer : Apply equilibrium dialysis or ultrafiltration to measure unbound drug fractions. Use QSAR models to correlate fluorine substitution with PPB trends. Adjust lipophilicity via ester prodrug strategies (e.g., methyl ester derivatives) to enhance free drug availability, as demonstrated in CXCR2 antagonists like AZD5069 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
